Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Overview
Description
Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate: is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a phenyl ring substituted with two methyl groups and an ester functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 3,5-dimethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with methanol to form the ester.
Direct Esterification: Another approach is the direct esterification of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as hydroxide ions (OH⁻) or amines in polar aprotic solvents.
Major Products Formed:
Oxidation: 4-(3,5-dimethylphenyl)-4-oxobutanoic acid.
Reduction: 4-(3,5-dimethylphenyl)-4-hydroxybutanoic acid or 4-(3,5-dimethylphenyl)butanal.
Substitution: Amides, amines, or other substituted esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases. Industry: The compound finds use in the production of polymers, resins, and other materials due to its reactive ester group.
Mechanism of Action
The mechanism by which Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic outcomes. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 4-(4-methylphenyl)-4-oxobutanoate: Similar structure but with a single methyl group on the phenyl ring.
Methyl 4-(3,5-dimethylphenyl)-3-oxobutanoate: Similar structure but with a different position of the oxo group.
Methyl 4-(3,5-dimethylphenyl)-2-oxobutanoate: Another positional isomer with the oxo group at a different position.
Uniqueness: Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate is unique due to its specific arrangement of substituents, which can influence its reactivity and applications. The presence of two methyl groups on the phenyl ring enhances its stability and modifies its chemical behavior compared to similar compounds.
Properties
IUPAC Name |
methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-6-10(2)8-11(7-9)12(14)4-5-13(15)16-3/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFWMJXARBFQKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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